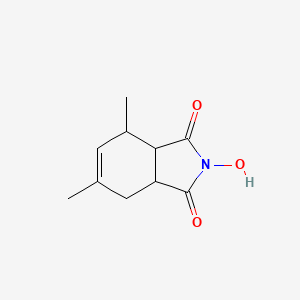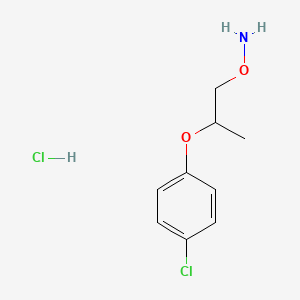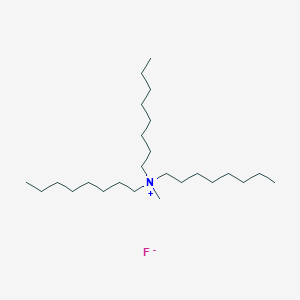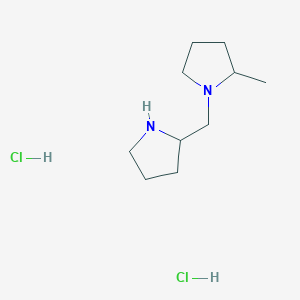
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Y(OCC(CH3)3CHCOC(CH3)3)3. It is a white crystalline solid that is used as a precursor for the formation of thin films of yttria by chemical vapor deposition. This compound is notable for its high purity and stability, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through several methods:
Reaction of Yttrium Nitrate Hydrate with 2,2,6,6-Tetramethyl-3,5-heptanedione: This method involves dissolving yttrium nitrate hydrate in methanol and reacting it with 2,2,6,6-tetramethyl-3,5-heptanedione.
Reaction of Yttrium Oxide with Sodium Salt of 2,2,6,6-Tetramethyl-3,5-heptanedione: Yttrium oxide is reacted with the sodium salt of 2,2,6,6-tetramethyl-3,5-heptanedione to form the desired compound.
Reaction of Yttrium Hydroxide with 2,2,6,6-Tetramethyl-3,5-heptanedione in Methanol: This method involves reacting yttrium hydroxide with 2,2,6,6-tetramethyl-3,5-heptanedione in methanol to produce the compound.
Analyse Chemischer Reaktionen
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can occur in the presence of reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents (e.g., oxygen), reducing agents (e.g., hydrogen), and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between the yttrium ion and the ligands. The compound’s high thermal stability and volatility make it suitable for use in chemical vapor deposition processes, where it decomposes to form thin films of yttria .
Vergleich Mit ähnlichen Verbindungen
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other similar compounds, such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): This compound is used as a hydrogenation catalyst and has similar coordination properties.
Europium(III)-tris-(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in luminescent materials and has similar coordination properties.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in the formation of thin films and has similar thermal stability.
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its high thermal stability, purity, and suitability for chemical vapor deposition processes, making it valuable in various advanced material applications .
Eigenschaften
Molekularformel |
C33H60O6Y |
|---|---|
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI-Schlüssel |
IAYLRLKRHZVTOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)

![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)

![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)


![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)
![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)
